An In-depth Technical Guide to the Structural Characterization of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane
An In-depth Technical Guide to the Structural Characterization of 1-Chloro-3-ethynylbicyclo[1.1.1]pentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical bioisostere in modern drug discovery, offering a three-dimensional replacement for traditional moieties like para-substituted phenyl rings and tert-butyl groups.[1][2][3][4] This guide provides a comprehensive technical overview of the structural characterization of a key derivative, 1-chloro-3-ethynylbicyclo[1.1.1]pentane. By integrating data from foundational spectroscopic and crystallographic techniques with insights from computational chemistry, we present a holistic understanding of the unique structural and electronic properties of this molecule. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of BCP-containing compounds in medicinal chemistry and materials science.
The Bicyclo[1.1.1]pentane Core: A Paradigm of Strained Stability
The BCP framework is a fascinating molecular architecture, characterized by a high degree of strain energy (65-68 kcal/mol), yet demonstrating remarkable thermal stability up to approximately 300°C.[5] This inherent stability, coupled with its rigid, rod-like structure, makes it an attractive motif for introducing sp³-rich character into drug candidates, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][6][7] The bridgehead positions of the BCP core offer two vectors for substitution, and in the case of 1-chloro-3-ethynylbicyclo[1.1.1]pentane, these are occupied by a chloro and an ethynyl group, respectively.
Workflow for Structural Elucidation
The comprehensive structural characterization of 1-chloro-3-ethynylbicyclo[1.1.1]pentane necessitates a multi-pronged analytical approach. The following workflow outlines the key experimental and computational techniques employed.
Caption: A typical workflow for the comprehensive structural characterization of 1-chloro-3-ethynylbicyclo[1.1.1]pentane.
Spectroscopic Characterization
Spectroscopic methods provide the foundational data for the structural assignment of 1-chloro-3-ethynylbicyclo[1.1.1]pentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the connectivity and stereochemistry of the BCP core.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The six methylene protons on the BCP cage typically appear as a singlet or a narrow multiplet, a characteristic feature of the high symmetry of the BCP core. The ethynyl proton will present as a distinct singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the bridgehead carbons, the methylene carbons, and the two carbons of the ethynyl group. The chemical shifts of the bridgehead carbons will be influenced by the electronegativity of the attached chloro and ethynyl substituents.
Table 1: Predicted NMR Data for 1-Chloro-3-ethynylbicyclo[1.1.1]pentane
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.5-3.0 | s | 6H, CH₂ |
| ¹H | ~2.0-2.5 | s | 1H, C≡CH |
| ¹³C | ~60-70 | s | Bridgehead C-Cl |
| ¹³C | ~40-50 | s | Bridgehead C-C≡CH |
| ¹³C | ~50-60 | s | 3 x CH₂ |
| ¹³C | ~80-90 | s | C≡CH |
| ¹³C | ~60-70 | s | C≡CH |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
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C-H stretch (alkyne): A sharp, characteristic peak is expected around 3300 cm⁻¹.
-
C≡C stretch (alkyne): A weaker absorption is anticipated in the range of 2100-2260 cm⁻¹.
-
C-Cl stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, is indicative of the carbon-chlorine bond.
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C-H stretch (alkane): Absorptions corresponding to the C-H bonds of the BCP cage will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₇H₇Cl.
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Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.
Advanced Structural Analysis: Single-Crystal X-ray Diffraction
Experimental Protocol: X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[8]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Expected Structural Parameters
Based on computational studies and crystallographic data of similar BCPs, the following structural features are anticipated:[11]
-
Bridgehead-Bridgehead Distance: A key parameter of the BCP cage is the non-bonded distance between the two bridgehead carbons, which is expected to be in the range of 1.85 - 1.95 Å.[4][11]
-
Bond Lengths and Angles: The C-C bond lengths within the cage will be elongated compared to a typical alkane due to ring strain. The bond angles will also be significantly distorted from the ideal tetrahedral angle. The C-Cl and C-C≡CH bond lengths will be consistent with standard values.
Table 2: Predicted Geometric Parameters for 1-Chloro-3-ethynylbicyclo[1.1.1]pentane
| Parameter | Predicted Value |
| C1-C3 distance | 1.85 - 1.95 Å |
| C-C (cage) bond length | ~1.54 - 1.56 Å |
| C-Cl bond length | ~1.77 - 1.79 Å |
| C-C≡C bond angle | ~180° |
| C-C-C (internal) angle | Highly acute |
Computational Modeling: Density Functional Theory (DFT)
In the absence of experimental crystallographic data, or to complement it, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the geometry, electronic properties, and spectroscopic features of 1-chloro-3-ethynylbicyclo[1.1.1]pentane.[11]
Computational Protocol
-
Structure Building: An initial 3D structure of the molecule is generated.
-
Geometry Optimization: The energy of the structure is minimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[11] This provides the lowest energy conformation and the associated geometric parameters.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculation: NMR chemical shifts can be calculated and compared with experimental data to further validate the structure.
Conclusion: A Structurally Unique and Synthetically Valuable Molecule
The structural characterization of 1-chloro-3-ethynylbicyclo[1.1.1]pentane reveals a molecule with a unique and highly strained geometry. The combination of a rigid BCP core with two distinct functional groups at the bridgehead positions makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and electronic properties, achieved through the synergistic application of spectroscopic, crystallographic, and computational techniques, is paramount for its effective utilization in the design of novel and improved molecular entities.
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